1,3-Dibromo-2-fluoro-4-nitrobenzene
Overview
Description
1,3-Dibromo-2-fluoro-4-nitrobenzene is a chemical compound with the molecular formula C6H2Br2FNO2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 1,3-Dibromo-2-fluoro-4-nitrobenzene might involve multiple steps. One possible method involves nucleophilic substitution followed by elimination of a nitro group as a nitrite anion . Another method could involve a multistep process including nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-2-fluoro-4-nitrobenzene consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one nitro group . The exact positions of these substituents on the benzene ring can be determined by various spectroscopic techniques.Chemical Reactions Analysis
The chemical reactions involving 1,3-Dibromo-2-fluoro-4-nitrobenzene are likely to be influenced by the presence of the nitro group and the halogen atoms. For example, the nitro group is a meta-directing group, which means it directs incoming electrophiles to the meta position relative to itself . The bromine atoms can also participate in various reactions, such as the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dibromo-2-fluoro-4-nitrobenzene would depend on its molecular structure. For example, the presence of the nitro group and the halogen atoms would likely make the compound relatively dense and possibly give it a relatively high boiling point .Scientific Research Applications
Application 2: Nomenclature of Substituted Benzene Derivatives
- Results or Outcomes : The researchers concluded that the systematic name for a related compound is “2-chloro-1-methyl-4-nitrobenzene”, demonstrating the application of IUPAC nomenclature rules .
Application 3: Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution
Safety And Hazards
Like many chemical compounds, 1,3-Dibromo-2-fluoro-4-nitrobenzene should be handled with care. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
The future directions for the use of 1,3-Dibromo-2-fluoro-4-nitrobenzene could include its application in the synthesis of more complex organic compounds. For example, it could be used as a building block in the synthesis of pharmaceuticals or agrochemicals . Its use in the Suzuki-Miyaura reaction suggests potential applications in the synthesis of biaryl compounds .
properties
IUPAC Name |
1,3-dibromo-2-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZRLIFDXCGVJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652088 | |
Record name | 1,3-Dibromo-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-fluoro-4-nitrobenzene | |
CAS RN |
557789-62-5 | |
Record name | 1,3-Dibromo-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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